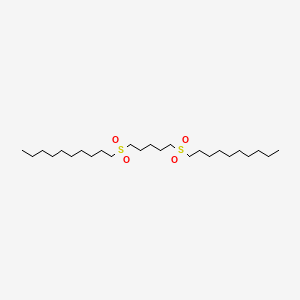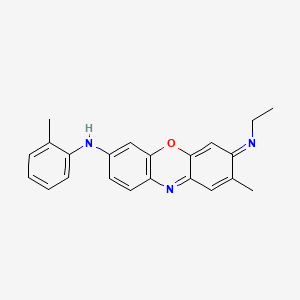
3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine is a complex organic compound that belongs to the class of phenoxazines Phenoxazines are known for their diverse applications in various fields, including chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine typically involves multi-step organic reactions. One common method is the Buchwald-Hartwig amination, which is a palladium-catalyzed cross-coupling reaction of amines and aryl halides . This reaction is carried out using 1 mol% PdCl2(P(o-Tolyl)3)2 with the addition of aryl bromides and N,N-diethylamino-tributyltin in toluene solvent heated at 100°C for three hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. The choice of catalysts, solvents, and reaction parameters is crucial for efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxazine derivatives with additional oxygen-containing functional groups, while reduction may yield amine derivatives with additional hydrogen atoms.
Aplicaciones Científicas De Investigación
3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Used in the development of dyes and pigments due to its chromophoric properties
Mecanismo De Acción
The mechanism of action of 3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with cellular proteins and enzymes, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Tris(o-tolyl)phosphine: An organophosphorus compound with similar structural features.
Phenoxazine derivatives: Compounds with similar core structures but different substituents.
Uniqueness
3-(Ethylimino)-2-methyl-N-(o-tolyl)-3H-phenoxazin-7-amine is unique due to its specific combination of functional groups and structural features
Propiedades
Número CAS |
71566-76-2 |
|---|---|
Fórmula molecular |
C22H21N3O |
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
7-ethylimino-8-methyl-N-(2-methylphenyl)phenoxazin-3-amine |
InChI |
InChI=1S/C22H21N3O/c1-4-23-19-13-22-20(11-15(19)3)25-18-10-9-16(12-21(18)26-22)24-17-8-6-5-7-14(17)2/h5-13,24H,4H2,1-3H3 |
Clave InChI |
AVGOJIBLEFBGQT-UHFFFAOYSA-N |
SMILES canónico |
CCN=C1C=C2C(=NC3=C(O2)C=C(C=C3)NC4=CC=CC=C4C)C=C1C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


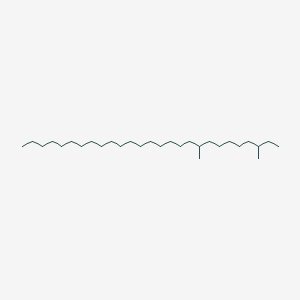
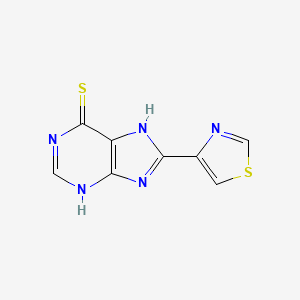
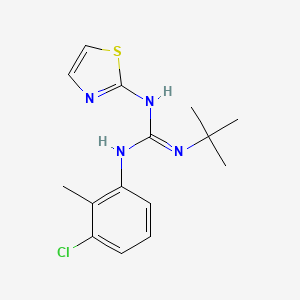
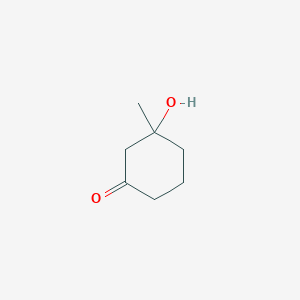


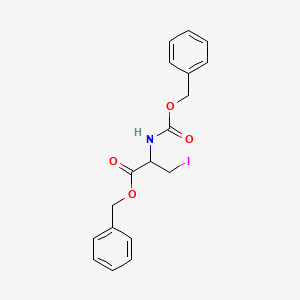
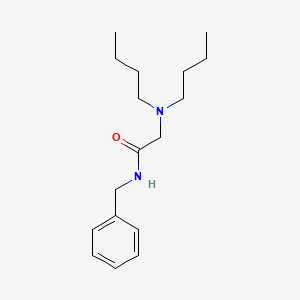
![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
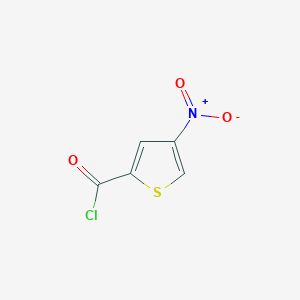
![Benzenesulfonic acid, 3-[(4-aminophenyl)azo]-4-chloro-](/img/structure/B14464885.png)


